BenchChemオンラインストアへようこそ!

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

5-lipoxygenase inhibition leukotriene synthesis inflammation targets

This para-substituted regioisomer (CAS 922924-30-9) is structurally distinct from its meta counterpart, offering a unique pharmacophoric vector for target engagement studies. It shows no significant 5-LOX inhibition at 100 µM, serving as a matched negative control in leukotriene assays. With a plasmin IC50 of 12 µM, it bridges weak inhibitors and biologics for fibrinolytic benchmarking. Its favorable physicochemical profile (MW 340.4, XLogP3 2.1, full Lipinski compliance) makes it an ideal starting point for oral bioavailability optimization in serine protease campaigns.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 922924-30-9
Cat. No. B2878457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS922924-30-9
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O
InChIInChI=1S/C19H20N2O4/c1-24-15-5-3-6-16(25-2)18(15)19(23)20-13-8-10-14(11-9-13)21-12-4-7-17(21)22/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,23)
InChIKeyAUTPEIYVZJWLCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922924-30-9): Structural Identity and Physicochemical Baseline


2,6-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (PubChem CID 7686381) is a synthetic benzamide derivative in which a 2,6-dimethoxyphenyl carbonyl group is linked via an amide bridge to a para-(2-oxopyrrolidin-1-yl)phenyl scaffold. The molecule has a molecular weight of 340.4 g/mol, a calculated XLogP3-AA of 2.1, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds, consistent with a moderately lipophilic, orally bioavailable small-molecule framework [1]. The compound is cataloged as a research chemical and has been annotated in public bioactivity databases including ChEMBL and BindingDB, with the earliest PubChem record dating to 2006 [1][2].

Why Close Analogs Cannot Replace 2,6-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide in Targeted Studies


Positional isomerism around the central phenyl ring creates distinct biological profiles that preclude casual interchange. The para-substituted regioisomer (CAS 922924-30-9) differs systematically from its meta-substituted counterpart (CAS 922886-72-4) in three-dimensional geometry, dipole moment, and potential target engagement surfaces . In the ChEMBL 5-lipoxygenase assay (CHEMBL620010), the para compound showed no significant inhibition at 100 µM, a result that may diverge from the behavior of the meta isomer or other benzamide‐containing 5-LOX ligands [1]. Furthermore, the pyrrolidin-2-one moiety introduced through the para aniline linkage generates a unique pharmacophoric vector that is absent in simpler 2,6-dimethoxybenzamides lacking the cyclic amide substituent. Procuring an uncharacterized positional isomer or a truncated analog without confirmatory bioassay data therefore risks introducing uncontrolled variables into cell-based or biochemical experiments.

Head-to-Head and Cross-Study Quantitative Differentiation of 2,6-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide


5-Lipoxygenase Inhibition: Absence of Activity in a Validated RBL-1 Cellular Assay

In a ChEMBL-curated binding assay (CHEMBL620010), 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide was evaluated at a single concentration of 100 µM for inhibition of 5-lipoxygenase in rat basophilic leukemia (RBL-1) cells and showed no significant activity (NS) [1]. This result contrasts with many benzamide-based 5-LOX inhibitors that achieve measurable IC50 values in the low micromolar range in similar RBL-1 preparations [2]. The lack of 5-LOX engagement provides a functional fingerprint that distinguishes this compound from a broad class of anti-inflammatory benzamide chemotypes.

5-lipoxygenase inhibition leukotriene synthesis inflammation targets

Human Plasmin Inhibition: Moderate Potency with a Definitively Measured IC50

The compound was tested for inhibition of human plasmin in an amidolytic activity assay using S-2251 substrate, yielding an IC50 of 12,000 nM (12 µM) [1]. For comparison, the canonical plasmin inhibitor tranexamic acid exhibits an IC50 of approximately 100–200 µM in similar amidolytic assays, while potent clinical-stage inhibitors such as aprotinin achieve IC50 values in the low nanomolar range [2]. The observed mid-micromolar potency positions this compound as a moderate-strength plasmin ligand, suitable for use as a positive control for moderate inhibition or as a starting scaffold for medicinal chemistry optimization.

plasmin inhibition fibrinolysis modulation serine protease targets

Structural Orthogonality Relative to the Meta-Substituted Regioisomer

2,6-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (para isomer, CAS 922924-30-9) is the direct positional analog of 2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (meta isomer, CAS 922886-72-4) . The two regioisomers share the same molecular formula (C19H20N2O4) and identical atom connectivity except for the substitution position on the central phenyl ring. This single structural change can alter the spatial orientation of the pyrrolidin-2-one pharmacophore, potentially affecting target recognition, cellular permeability, and metabolic stability, though head-to-head biological data for both isomers are currently unavailable. When selecting compounds for SAR exploration, procurement of the correct positional isomer is essential to avoid misassignment of biological activity to an unintended regioisomer.

positional isomerism regioselectivity structure-activity relationship

Physicochemical Property Profile Supporting Oral Bioavailability Prediction

The computed physicochemical descriptors for 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (PubChem CID 7686381) indicate a drug-like property profile: molecular weight 340.4 g/mol, XLogP3-AA 2.1, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds [1]. All values fall within Lipinski's rule-of-five boundaries, predicting favorable oral absorption. In contrast, many potent plasmin or 5-LOX inhibitors exceed 500 Da or possess higher lipophilicity, which can limit oral bioavailability. While this prediction has not been experimentally validated in vivo, the calculated properties provide a rationale for prioritizing this compound as a low-molecular-weight, moderately lipophilic scaffold in hit-to-lead programs.

drug-like properties Lipinski parameters oral bioavailability

Limited Biological Annotation as a Differentiation Strategy for Phenotypic Screening

As of 2026, 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has been annotated in only a small number of curated bioassays: ChEMBL CHEMBL620010 (5-LOX, inactive) and BindingDB plasmin assay (IC50 12 µM) [1][2]. This sparse biological profile is advantageous for use as a negative control or as an early-stage chemical probe in phenotypic assays, where extensive polypharmacology would complicate data interpretation. By contrast, many in-class benzamides exhibit promiscuous activity across multiple targets, increasing the risk of off-target effects in screening campaigns.

phenotypic screening target deconvolution chemical probe

Application Scenarios for 2,6-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide Based on Verified Quantitative Evidence


Negative Control in 5-Lipoxygenase Mediated Inflammation Models

Because 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide shows no significant 5-LOX inhibition at 100 µM in RBL-1 cells [1], it can serve as a structurally matched negative control alongside known 5-LOX inhibitors in leukotriene-dependent inflammation assays. This allows researchers to distinguish compound-specific effects from pathway modulation when screening benzamide-based libraries.

Moderate-Affinity Plasmin Probe for Fibrinolysis Studies

With a measured plasmin IC50 of 12 µM [2], the compound can be employed as a mid-potency reference inhibitor in fibrin plate assays or chromogenic substrate–based fibrinolysis experiments. Its potency lies between the weak clinical agent tranexamic acid and high-affinity biologics, filling a useful niche for benchmarking novel plasmin inhibitors.

Regioisomer-Specific SAR Expansion for Benzamide Derivatives

The distinct para-substitution pattern, verified against the known meta isomer CAS 922886-72-4 , makes this compound valuable for systematic structure-activity relationship studies aimed at mapping the impact of phenyl ring substitution geometry on target engagement, cellular permeability, and metabolic stability.

Hit-to-Lead Optimization Scaffold with Favorable Drug-Like Properties

The favorable computed physicochemical profile (MW 340.4 Da, XLogP3-AA 2.1, full Lipinski compliance) [3] positions this compound as a starting point for medicinal chemistry campaigns targeting plasmin or other serine proteases, where maintaining oral bioavailability potential is a key optimization criterion.

Quote Request

Request a Quote for 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.